5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

Catalog No.
S2971126
CAS No.
885958-15-6
M.F
C13H15NO2
M. Wt
217.268
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

CAS Number

885958-15-6

Product Name

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one

IUPAC Name

5-benzyl-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3-one

Molecular Formula

C13H15NO2

Molecular Weight

217.268

InChI

InChI=1S/C13H15NO2/c15-13-12-8-14(7-11(12)9-16-13)6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

BZOLMBUOVVXGMF-UHFFFAOYSA-N

SMILES

C1C2COC(=O)C2CN1CC3=CC=CC=C3

solubility

not available

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one is a heterocyclic compound characterized by a fused ring system comprising a furan and pyrrolidine moiety. Its chemical formula is C13_{13}H13_{13}N1_{1}O1_{1}, and it is known for its unique structural features that contribute to its biological activities and potential applications in medicinal chemistry. The compound contains a benzyl group attached to the tetrahydrofuran ring, which enhances its lipophilicity and may influence its interaction with biological targets .

Typical of heterocycles, including:

  • Oxidation: 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl derivatives.
  • Reduction: Reduction reactions can be achieved using lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution can occur at the nitrogen or carbon centers, facilitated by bases such as sodium hydride or potassium tert-butoxide .

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one exhibits notable biological activities. Research indicates that compounds within this class may possess anti-inflammatory, antimicrobial, and anticancer properties. The unique structure allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Specific studies have highlighted its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

The synthesis of 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one typically involves multi-step organic reactions. Common methods include:

  • Multicomponent Reactions: One-pot multicomponent reactions can be employed to synthesize this compound efficiently. This involves the condensation of starting materials under basic conditions to form the desired product with high yield and purity.
  • Cyclization Reactions: Cyclization of appropriate precursors followed by functional group transformations can also yield 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one. These methods often utilize controlled conditions to optimize yields .

5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one has potential applications in several fields:

  • Pharmaceuticals: Its biological activity suggests possible roles as an active pharmaceutical ingredient in drug development, particularly for conditions involving inflammation or cancer.
  • Chemical Research: The compound serves as a valuable intermediate in synthetic organic chemistry for developing more complex molecules.
  • Material Science: Its unique properties may also be explored in the development of new materials with specific functionalities .

Interaction studies have shown that 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one can bind to various biomolecular targets. These studies often involve:

  • Molecular Docking: Computational methods are used to predict how this compound interacts with specific proteins or enzymes.
  • In vitro Assays: Laboratory experiments assess its efficacy against different cell lines or biological systems to elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one. Here are some notable examples:

Compound NameStructureKey Differences
1-(Benzyl)-tetrahydro-2H-pyranLacks the pyrrolidine ring; more saturated structure.
5-(Phenyl)-tetrahydro-3H-pyrrolDifferent substituents on the nitrogen; varying biological activity.
6-BenzyltetrahydrofuranContains only furan; lacks the pyrrole component which may alter reactivity and properties.

Uniqueness

The uniqueness of 5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-one lies in its specific combination of fused ring systems and substituents that enhance its biological activity and chemical reactivity compared to similar compounds. This distinct structure allows for diverse interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry .

XLogP3

1.4

Dates

Last modified: 08-17-2023

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